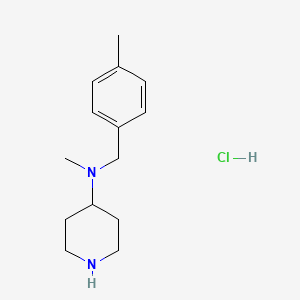
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound notable for its intricate structure and potential applications in various fields of scientific research. The molecular architecture of this compound includes a fusion of furan, oxadiazole, and phenyl urea moieties, contributing to its unique chemical properties.
Métodos De Preparación
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is synthesized through a multi-step organic synthesis process:
Synthetic Routes
A key step in the synthesis involves the formation of the oxadiazole ring, typically achieved through the cyclization of suitable precursors like hydrazides or nitrile oxides with carboxylic acids or esters. The subsequent attachment of furan and trifluoromethyl phenyl groups is carried out via electrophilic aromatic substitution reactions.
Reaction Conditions
The synthetic procedures often necessitate the use of catalysts, inert atmospheres, and controlled temperatures to ensure high yields and purity of the target compound.
Industrial Production Methods
Scaling up the production for industrial purposes demands optimization of the synthetic route to minimize costs and environmental impact, including recycling of solvents and catalysts, and adherence to green chemistry principles.
Análisis De Reacciones Químicas
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exhibits versatility in undergoing various chemical reactions:
Types of Reactions
This compound is prone to oxidation, reduction, and substitution reactions due to the presence of reactive functional groups like the furan ring and oxadiazole moiety.
Common Reagents and Conditions
Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions can be facilitated by hydride donors like sodium borohydride or lithium aluminium hydride. Substitution reactions often employ halogenating agents under mild conditions.
Major Products Formed
These reactions can lead to a range of derivatives, each with modified functional properties, thereby expanding the utility of the compound in various applications.
Aplicaciones Científicas De Investigación
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea finds applications in several scientific domains:
Chemistry
Utilized as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology
Investigated for its potential biological activities, including antimicrobial and anticancer properties, owing to the presence of bioactive moieties.
Medicine
Explored as a lead compound in drug development programs targeting specific enzymes or receptors associated with diseases.
Industry
Mecanismo De Acción
The mechanism by which 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects is related to its interaction with molecular targets:
Molecular Targets and Pathways
The compound may bind to specific enzymes or receptors, altering their function and triggering a cascade of biochemical events. The presence of trifluoromethyl and oxadiazole groups enhances its binding affinity and specificity, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its unique structural features:
Similar Compounds
Other compounds in this category include those with similar core structures but differing substituents, such as derivatives of oxadiazoles and furans.
Highlighting Uniqueness
The combination of furan, oxadiazole, and trifluoromethyl phenyl groups provides a unique chemical profile, enhancing its reactivity and potential for diverse applications.
By synthesizing, characterizing, and exploring the applications of this compound, researchers can unlock new avenues for innovation in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFZQCGAMCGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2869290.png)
![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)
![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)


![7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2869296.png)

![2-Cyano-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B2869298.png)
![5-BROMO-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2869300.png)

![N-(2,6-Difluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2869305.png)

![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)

